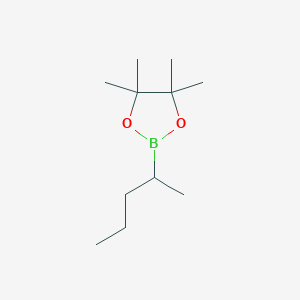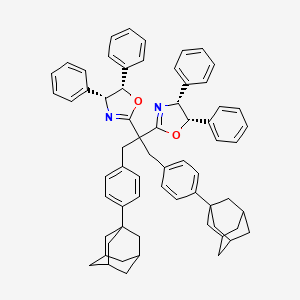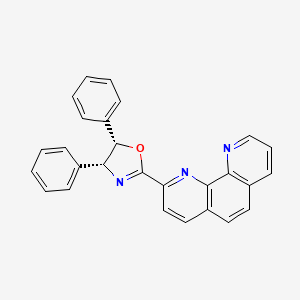
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoline derivatives. This compound is notable for its unique structure, which includes a phenanthroline moiety and two phenyl groups attached to a dihydrooxazole ring. The stereochemistry of the compound is defined by the (4R,5S) configuration, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenanthroline derivative and the appropriate phenyl-substituted oxazoline precursor.
Cyclization Reaction: The key step involves the cyclization of the phenanthroline derivative with the oxazoline precursor under specific reaction conditions, such as the use of a suitable base (e.g., sodium hydride) and solvent (e.g., tetrahydrofuran).
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and cost-effectiveness. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups and the oxazoline ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The phenanthroline moiety can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can interact with biological macromolecules, such as DNA and proteins, leading to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: Unique due to its specific stereochemistry and combination of phenanthroline and oxazoline moieties.
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazoline ring.
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydropyrazole: Similar structure but with a pyrazole ring instead of an oxazoline ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenanthroline and oxazoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4R,5S)-2-(1,10-phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O/c1-3-8-18(9-4-1)25-26(21-10-5-2-6-11-21)31-27(30-25)22-16-15-20-14-13-19-12-7-17-28-23(19)24(20)29-22/h1-17,25-26H/t25-,26+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKHFUNLOVIPJM-FTJBHMTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
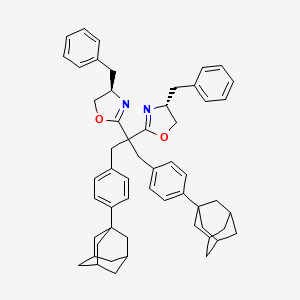
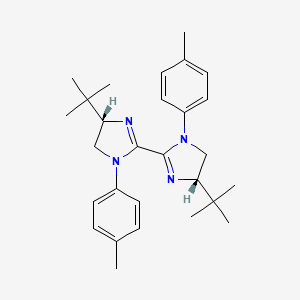
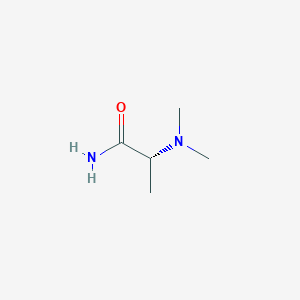

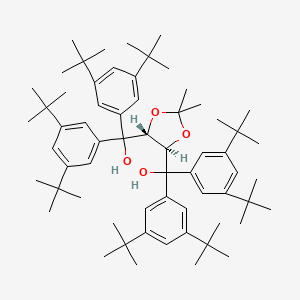
![(3aS,8aR)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239457.png)
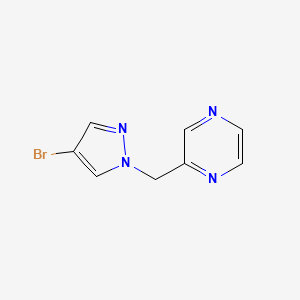
![(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8239470.png)
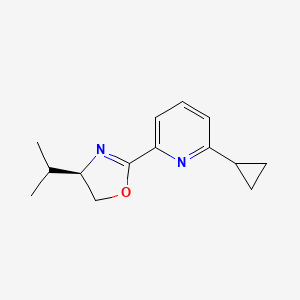
![6-Bromo-3-fluorobenzo[B]thiophene](/img/structure/B8239499.png)
![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B8239514.png)
